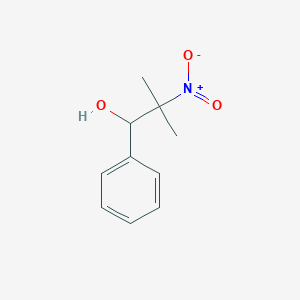

2-Methyl-2-nitro-1-phenyl-1-propanol

Description

Structure

3D Structure

Properties

CAS No. |

33687-74-0 |

|---|---|

Molecular Formula |

C10H13NO3 |

Molecular Weight |

195.21 g/mol |

IUPAC Name |

2-methyl-2-nitro-1-phenylpropan-1-ol |

InChI |

InChI=1S/C10H13NO3/c1-10(2,11(13)14)9(12)8-6-4-3-5-7-8/h3-7,9,12H,1-2H3 |

InChI Key |

HZYOZOFLFAXDFR-UHFFFAOYSA-N |

SMILES |

CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)O)[N+](=O)[O-] |

Other CAS No. |

33687-74-0 |

Synonyms |

α-(1-Methyl-1-nitroethyl)benzyl Alcohol; α-(1-Methyl-1-nitroethyl)benzenemethanol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-nitro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitro-1-phenyl-1-propanol is an organic compound of significant interest primarily due to its role as a key intermediate in the synthesis of phentermine, a widely used appetite suppressant.[1][2] Understanding the physicochemical properties and synthesis of this precursor is crucial for the efficient production and quality control of the final active pharmaceutical ingredient (API). This guide provides a summary of the available technical data on this compound and outlines a probable synthetic route and the biological context of its end-product, phentermine.

Physicochemical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the known properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [3] |

| Molecular Weight | 195.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Solubility | Soluble in dichloromethane (DCM) and ethyl acetate; limited solubility in water. | [3][4] |

| Storage Conditions | Store at -20°C | [4] |

| IUPAC Name | 2-methyl-2-nitro-1-phenylpropan-1-ol | [3] |

| CAS Number | 33687-74-0 | [3] |

Experimental Protocols

Synthesis of this compound via Henry Reaction

Reaction Scheme:

Materials:

-

Benzaldehyde

-

2-Nitropropane

-

A suitable base (e.g., sodium hydroxide, potassium carbonate, or an amine base like triethylamine)

-

A suitable solvent (e.g., ethanol, methanol, or a solvent-free system)[8]

-

Acid for neutralization (e.g., dilute hydrochloric acid or acetic acid)

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: A solution of benzaldehyde in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and a means of temperature control.

-

Base Addition: The base is added to the reaction mixture. The choice of base and its concentration can influence the reaction rate and yield.[6]

-

Addition of 2-Nitropropane: 2-Nitropropane is added to the mixture, often dropwise, while maintaining a controlled temperature. The reaction can be exothermic.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Once the reaction is complete, the mixture is neutralized with an acid. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by techniques such as column chromatography or recrystallization to yield pure this compound.

Mandatory Visualization

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

The increased levels of these neurotransmitters in the synaptic cleft are thought to mediate the appetite-suppressing effects of phentermine.[10]

Signaling Pathway of Phentermine

The following diagram illustrates the simplified signaling pathway of phentermine's action on neuronal synapses.

Conclusion

This compound is a vital chemical intermediate. While comprehensive physicochemical data is not yet widely published, its synthesis via the Henry reaction provides a viable route for its production. The biological significance of this compound is intrinsically linked to its role as a precursor to phentermine, a well-established therapeutic agent for obesity. Further research into the specific properties and potential biological activities of this compound itself could provide valuable insights for process optimization and drug development.

References

- 1. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PHENTERMINE synthesis - chemicalbook [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Henry Reaction [organic-chemistry.org]

- 7. Synthesis of (1R*,2S*)-1-Phenyl-2-nitropropanol - Eur. Pat 960,876 - [www.rhodium.ws] [designer-drug.com]

- 8. researchgate.net [researchgate.net]

- 9. Phentermine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a β-nitro alcohol of significant interest in organic synthesis. The core of this synthesis is the Henry Reaction, a classic carbon-carbon bond-forming reaction. This document details the underlying mechanism, explores experimental protocols, presents relevant quantitative data from analogous reactions, and discusses the critical factors influencing the reaction's outcome. Diagrams generated using Graphviz are provided to illustrate the reaction pathway and experimental workflow, offering a clear and concise visual representation for chemical researchers and drug development professionals.

Introduction

This compound is a β-nitro alcohol synthesized via the base-catalyzed addition of 2-nitropropane to benzaldehyde. This reaction is a specific instance of the broader class of reactions known as the Henry Reaction, or nitroaldol reaction.[1][2] Discovered in 1895 by Louis Henry, this reaction is a fundamental tool in organic chemistry for creating a new carbon-carbon bond and installing versatile functional groups.[2]

The products of the Henry reaction, β-nitro alcohols, are valuable synthetic intermediates.[2] The nitro group can be readily transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction), while the hydroxyl group can be oxidized or eliminated.[2] This versatility makes the Henry reaction a key step in the synthesis of various pharmaceuticals and complex organic molecules.[2]

The Core Synthesis Mechanism: The Henry Reaction

The synthesis of this compound from benzaldehyde and 2-nitropropane proceeds via a three-step mechanism. All steps in the Henry reaction are reversible.[2]

-

Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from the 2-nitropropane. This results in the formation of a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is approximately 17, so a sufficiently strong base is required.[2]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of benzaldehyde. This carbon-carbon bond-forming step creates a new tetrahedral intermediate, a β-nitro alkoxide.[2]

-

Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base used in the first step, yielding the final product, this compound.[2]

To prevent the elimination of water from the β-nitro alcohol product to form a nitroalkene, which can occur if acidic protons are available, it is advisable to use only small amounts of base.[1]

References

The Discovery and Enduring Legacy of β-Nitro Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of β-nitro alcohols, a pivotal class of compounds in organic chemistry. From their initial discovery in the late 19th century to their modern applications in asymmetric synthesis and drug development, β-nitro alcohols continue to be of significant interest to the scientific community. This document provides a comprehensive overview of the core synthetic reactions, detailed experimental protocols, and the evolution of catalytic systems, with a focus on quantitative data and mechanistic understanding.

The Genesis of a Classic Reaction: The Work of Louis Henry

The history of β-nitro alcohols is inextricably linked to the Henry reaction , also known as the nitroaldol reaction. In 1895, the Belgian chemist Louis Henry reported a novel carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3] This discovery, analogous to the aldol reaction discovered 23 years prior, provided a straightforward route to β-nitro alcohols.[1] Henry's seminal work laid the foundation for over a century of research into the synthesis and application of these versatile compounds.[2][4] He recognized the synthetic potential of combining the functionalities of a nitro group and a hydroxyl group in a single molecule.[2]

The initial reaction, as described by Henry, was a simple yet powerful method.[2][3] The acidic nature of the α-protons of nitroalkanes allows for their deprotonation by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon.[1] Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[5]

The Mechanism of the Henry Reaction

The Henry reaction proceeds through a reversible, three-step mechanism. Understanding this pathway is crucial for controlling the reaction's outcome, particularly in stereoselective synthesis.

Caption: The general mechanism of the base-catalyzed Henry (nitroaldol) reaction.

Physicochemical Properties of β-Nitro Alcohols

The physical properties of β-nitro alcohols vary depending on their molecular weight and the nature of the substituents. Generally, lower molecular weight β-nitro alcohols are liquids or low-melting solids with some water solubility.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |

| 2-Nitroethanol | C₂H₅NO₃ | 91.07 | -80 | 194 | 1.27 | 1.445 |

| 1-Nitro-2-propanol | C₃H₇NO₃ | 105.09 | - | - | - | - |

| 2-Nitro-1-propanol | C₃H₇NO₃ | 105.09 | -20 (est.) | 72-74 (1 mmHg) | 1.185 (25 °C) | 1.439 |

| 2-Nitro-1-phenylethanol | C₈H₉NO₃ | 167.16 | 84-85 | 317.2 | 1.254 | 1.564 |

Experimental Protocols

Classical Henry Reaction (Racemic)

This protocol is a general representation of the original base-catalyzed synthesis of β-nitro alcohols.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Nitroalkane (1.0 - 1.5 eq)

-

Base (e.g., NaOH, KOH, Et₃N, DBU; catalytic amount, typically 0.1 eq)

-

Solvent (e.g., Ethanol, Methanol, THF, or solvent-free)

Procedure:

-

To a stirred solution of the aldehyde or ketone in the chosen solvent, add the nitroalkane.

-

Add the base catalyst portion-wise or as a solution in the same solvent at room temperature.

-

The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Shibasaki's Asymmetric Henry Reaction

Masakatsu Shibasaki and his coworkers reported the first catalytic enantioselective Henry reaction in 1992, a significant milestone in the field.[1] This protocol is a representative example of their pioneering work.

Materials:

-

Aldehyde (1.0 eq)

-

Nitromethane (10 eq)

-

Lanthanum-lithium-BINOL complex (LaLi₃(BINOL)₃, LLB) (catalyst, 10 mol%)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the LLB catalyst in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., -40 °C).

-

Add the aldehyde to the catalyst solution and stir for a short period.

-

Add nitromethane dropwise to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the enantiomerically enriched β-nitro alcohol by flash column chromatography.

Evolution of Catalysis in the Henry Reaction

The quest for higher yields, better stereoselectivity, and milder reaction conditions has driven the evolution of catalysts for the Henry reaction.

Caption: A timeline illustrating the major advancements in catalysis for the Henry reaction.

Asymmetric Catalysis

The development of asymmetric versions of the Henry reaction has been a major focus of research. Chiral metal complexes, particularly those involving copper, zinc, and rare-earth metals, have proven to be effective catalysts for achieving high enantioselectivities.[1] More recently, organocatalysis has emerged as a powerful, metal-free alternative.

Table of Representative Asymmetric Henry Reaction Catalysts and Their Performance:

| Catalyst System | Aldehyde | Nitroalkane | Yield (%) | ee (%) | Reference |

| LaLi₃(BINOL)₃ | Benzaldehyde | Nitromethane | 85 | 92 | Shibasaki et al. (1992) |

| Cu(II)-Box | Benzaldehyde | Nitromethane | 95 | 93 | Evans et al. (1999) |

| Cinchona Alkaloid Thiourea | 4-Nitrobenzaldehyde | Nitromethane | 98 | 95 | Deng et al. (2006) |

| (S)-Proline | Cyclohexanecarboxaldehyde | Nitromethane | 75 | 99 | List et al. (2002) |

Biocatalysis

In recent years, enzymes have been employed as catalysts for the Henry reaction, offering a green and highly selective approach. Hydroxynitrile lyases (HNLs) and lipases have been shown to catalyze the formation of β-nitro alcohols with excellent enantioselectivity.[1][9]

Alternative Synthetic Routes to β-Nitro Alcohols

While the Henry reaction is the most prominent method for synthesizing β-nitro alcohols, other routes have been developed over the years.

Reduction of α-Nitro Ketones

The reduction of α-nitro ketones provides a direct pathway to β-nitro alcohols. This method is particularly useful for accessing β-nitro alcohols with specific substitution patterns that may be difficult to obtain through the Henry reaction.[10][11]

Caption: Synthesis of β-nitro alcohols via the reduction of α-nitro ketones.

Ring-Opening of Epoxides

The nucleophilic ring-opening of epoxides with a nitrite source, such as sodium nitrite, can also yield β-nitro alcohols. This reaction often proceeds with good regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[12]

Synthetic Utility of β-Nitro Alcohols

The significance of β-nitro alcohols lies in their versatility as synthetic intermediates. The nitro and hydroxyl groups can be readily transformed into a variety of other functional groups, making them valuable building blocks in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][3]

Key Transformations of β-Nitro Alcohols:

-

Reduction of the nitro group: Leads to the formation of valuable β-amino alcohols.[5]

-

Dehydration: Yields nitroalkenes, which are useful Michael acceptors.[5]

-

Oxidation of the alcohol: Produces α-nitro ketones.[1]

-

Nef reaction: Converts the nitro group into a carbonyl group, forming α-hydroxy ketones or aldehydes.

Conclusion

From its discovery by Louis Henry over a century ago, the synthesis of β-nitro alcohols has evolved into a cornerstone of organic chemistry. The development of sophisticated catalytic systems has enabled chemists to control the stereochemical outcome of the Henry reaction with remarkable precision. The continued exploration of new catalysts, including biocatalysts, and the application of β-nitro alcohols in the synthesis of complex targets ensure that this area of research will remain vibrant and impactful for years to come. This guide has provided a comprehensive overview of the historical context, mechanistic details, and practical applications of β-nitro alcohol synthesis, offering a valuable resource for researchers and professionals in the chemical sciences.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. redalyc.org [redalyc.org]

- 3. youtube.com [youtube.com]

- 4. Obituary for Louis Henry - Science History Institute Digital Collections [digital.sciencehistory.org]

- 5. chemistry-reaction.com [chemistry-reaction.com]

- 6. 2-Nitro-1-phenylethanol | 15990-45-1 | Benchchem [benchchem.com]

- 7. 1-Nitro-2-propanol (CAS 3156-73-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Buy 2-Nitro-1-propanol | 2902-96-7 [smolecule.com]

- 9. Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-nitro-1-phenyl-1-propanol is a nitro alcohol whose structural features, combining a phenyl ring, a tertiary nitro group, and a secondary alcohol, make it a compound of interest in synthetic organic chemistry and potentially for biological applications. As with many nitro compounds, it can serve as a versatile intermediate for the synthesis of various other functional groups. This technical guide provides a detailed overview of the probable synthetic methodology for this compound and an analysis of its expected spectroscopic characteristics (NMR, IR, MS), based on established chemical principles and data from structurally related molecules.

Predicted Spectroscopic Data

Due to a lack of readily available experimental data for this compound in scientific literature and databases, the following spectroscopic data are predicted based on its structure and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.45 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.10 | Singlet | 1H | Methine proton (-CH(OH)-) |

| ~ 2.50 | Broad Singlet | 1H | Hydroxyl proton (-OH) |

| ~ 1.60 | Singlet | 3H | Methyl protons (-CH₃) |

| ~ 1.55 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 140 | Quaternary aromatic carbon (C-ipso) |

| ~ 128 - 129 | Aromatic carbons (-CH) |

| ~ 126 | Aromatic carbons (-CH) |

| ~ 90 | Quaternary carbon (-C(NO₂)(CH₃)₂) |

| ~ 75 | Methine carbon (-CH(OH)-) |

| ~ 24 | Methyl carbon (-CH₃) |

| ~ 22 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 3400 (broad) | O-H | Alcohol, hydrogen-bonded |

| ~ 3030 | C-H | Aromatic C-H stretch |

| ~ 2980, 2940 | C-H | Aliphatic C-H stretch |

| ~ 1545 (strong) | N=O | Asymmetric stretch of NO₂ group |

| ~ 1375 (strong) | N=O | Symmetric stretch of NO₂ group |

| ~ 1495, 1450 | C=C | Aromatic ring skeletal vibrations |

| ~ 1050 | C-O | Alcohol C-O stretch |

| ~ 700, 760 | C-H | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Major Mass Spectrometry Fragmentation Peaks (Electron Ionization)

| m/z | Proposed Fragment |

| [M]+ (not observed) | Molecular Ion |

| 107 | [C₆H₅CHOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 79 | [C₆H₅]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound would most likely be achieved via a Henry reaction (also known as a nitroaldol reaction). This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.

Synthesis via Henry Reaction

The logical synthetic route involves the reaction of benzaldehyde with 2-nitropropane in the presence of a suitable base.

Reaction: Benzaldehyde + 2-Nitropropane → this compound

Detailed Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-nitropropane (1.2 equivalents) and a suitable solvent such as methanol or ethanol.

-

Base Addition: Cool the flask in an ice bath. Slowly add a solution of a base, such as sodium hydroxide or potassium hydroxide (catalytic amount, e.g., 0.1 equivalents), dissolved in the same solvent.

-

Aldehyde Addition: Once the base is added, slowly add benzaldehyde (1.0 equivalent) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) until it is slightly acidic.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Visualization of Key Relationships

Fragmentation Pattern in Mass Spectrometry

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization (EI) conditions. The molecular ion is often unstable for such compounds and may not be observed.

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

An In-depth Technical Guide on 2-Methyl-2-nitro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 33687-74-0

This technical guide provides a comprehensive overview of 2-Methyl-2-nitro-1-phenyl-1-propanol, a key chemical intermediate. Given the limited availability of in-depth public data on this specific compound, this document focuses on its crucial role in the synthesis of the well-known pharmaceutical agent, Phentermine. The guide summarizes its known properties, outlines its synthetic pathway, and provides context for its application in drug development.

Core Compound Properties

This compound, with the Chemical Abstracts Service (CAS) number 33687-74-0, is an organic compound with the molecular formula C₁₀H₁₃NO₃. While detailed experimental data on its physical and chemical properties are scarce in publicly accessible literature, its structural features provide insight into its characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source/Method |

| CAS Number | 33687-74-0 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₃NO₃ | - |

| Molecular Weight | 195.21 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from chemical structure |

| Key Functional Groups | Hydroxyl (-OH), Nitro (-NO₂), Phenyl (C₆H₅) | Structural Analysis |

Role as a Synthetic Intermediate

The primary significance of this compound lies in its function as a direct precursor in one of the established synthetic routes to Phentermine[1][2]. Phentermine is a widely recognized appetite suppressant used in the management of obesity.

The synthesis of Phentermine from benzaldehyde and 2-nitropropane proceeds through the formation of this compound. This intermediate is subsequently reduced to the corresponding amine to yield the final active pharmaceutical ingredient.

Experimental Protocols

General Synthetic Pathway:

The reaction involves the base-catalyzed condensation of benzaldehyde and 2-nitropropane. A suitable base deprotonates the α-carbon of 2-nitropropane, creating a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde to form the nitroalkoxide. Subsequent protonation yields this compound.

References

stereochemistry of 2-Methyl-2-nitro-1-phenyl-1-propanol.

An In-depth Technical Guide on the Stereochemistry of 2-Methyl-2-nitro-1-phenyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the Due to a lack of extensive direct literature on this specific molecule, this guide extrapolates information from closely related analogs and fundamental principles of organic chemistry. It covers the core stereochemical features, potential synthetic pathways, and strategies for the resolution of its stereoisomers. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, where precise stereochemical control is paramount.

Stereochemical Analysis

This compound possesses a single stereocenter at the first carbon (C1) of the propanol backbone. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a phenyl group (-C₆H₅), a hydrogen atom (-H), and a 2-methyl-2-nitropropyl group (-C(CH₃)₂(NO₂)). The presence of this single chiral center means that the molecule can exist as a pair of enantiomers: (R)-2-Methyl-2-nitro-1-phenyl-1-propanol and (S)-2-Methyl-2-nitro-1-phenyl-1-propanol. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The second carbon (C2) is not a stereocenter as it is bonded to two identical methyl groups.

Caption: Enantiomeric pair of this compound.

Potential Synthetic Pathways

The most probable synthetic route to this compound is through a Henry reaction (nitroaldol reaction). This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In this case, benzaldehyde would react with 2-nitropropane.

Reaction: Benzaldehyde + 2-Nitropropane → this compound

This reaction typically yields a racemic mixture of the (R) and (S) enantiomers. To achieve stereoselectivity, an asymmetric synthesis approach would be necessary, employing a chiral catalyst.

Caption: Proposed synthesis via the Henry reaction.

Strategies for Stereoisomer Resolution

Given that the standard synthesis is likely to produce a racemic mixture, the separation of the enantiomers is crucial for many applications, particularly in drug development. Several methods can be employed for this chiral resolution.

Diastereomeric Salt Formation and Fractional Crystallization

A classic and often industrially scalable method involves the conversion of the enantiomeric mixture into a pair of diastereomeric salts. This is achieved by reacting the racemic alcohol with a chiral resolving agent. Since this compound is an alcohol, it would first need to be derivatized to introduce an acidic functional group, for example, by reaction with phthalic anhydride to form a hemiphthalate ester. This introduces a carboxylic acid moiety, which can then form salts with a chiral base (e.g., brucine, strychnine, or a chiral amine). The resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral Chromatography

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. High-performance liquid chromatography (HPLC) with a chiral column is a common approach. The choice of the CSP and the mobile phase is critical for achieving good separation.

Data Presentation

Table 1: Physicochemical Properties of Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Melting Point (°C) | Expected to be identical | Expected to be identical | May differ |

| Boiling Point (°C) | Expected to be identical | Expected to be identical | May differ |

| Specific Rotation [α] | Expected to be equal and opposite | Expected to be equal and opposite | 0 |

| Solubility | Expected to be identical | Expected to be identical | May differ |

Table 2: Example of Chiral HPLC Resolution Data

| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (R)-Enantiomer | tR | 50 | 0 |

| (S)-Enantiomer | tS | 50 | 0 |

| Hypothetical resolved sample | |||

| (R)-Enantiomer | tR | 99 | 98 |

| (S)-Enantiomer | tS | 1 |

Experimental Protocols

The following are generalized experimental protocols that could be adapted for the synthesis and resolution of this compound, based on standard laboratory procedures for similar compounds.

Synthesis of Racemic this compound

-

Reaction Setup: To a stirred solution of benzaldehyde (1.0 equivalent) and 2-nitropropane (1.2 equivalents) in a suitable solvent (e.g., isopropanol) at 0°C, add a catalytic amount of a base (e.g., triethylamine, 0.1 equivalents) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the racemic this compound.

Chiral Resolution by HPLC

-

Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), adjusted as necessary to achieve optimal separation.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Procedure: Dissolve a small amount of the racemic mixture in the mobile phase and inject it into the HPLC system. The two enantiomers will elute at different retention times, allowing for their separation and quantification.

Conclusion

The stereochemistry of this compound is defined by a single chiral center, giving rise to a pair of enantiomers. While direct experimental data is sparse, established synthetic and resolution methodologies, such as the Henry reaction and chiral chromatography, provide a clear path for the preparation and separation of its stereoisomers. For drug development and other applications requiring stereopure compounds, a thorough investigation and application of these techniques are essential. This guide provides a foundational framework for such endeavors.

The Uncharted Potential: A Technical Guide to the Biological Activity of Substituted Nitro Alcohols

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group into an alcohol moiety creates a class of compounds known as nitro alcohols, which have garnered increasing interest in medicinal chemistry. The unique electronic properties of the nitro group, combined with the hydrogen-bonding capability of the hydroxyl group, confer a diverse range of biological activities upon these molecules. This technical guide provides a comprehensive overview of the current understanding of the potential biological activities of substituted nitro alcohols, with a focus on their antimicrobial and cytotoxic properties. It aims to serve as a resource for researchers actively engaged in the discovery and development of novel therapeutic agents.

Synthesis of Substituted Nitro Alcohols

The primary and most versatile method for the synthesis of β-nitro alcohols is the Henry reaction , also known as the nitroaldol reaction. This classic carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base.[1] The versatility of the Henry reaction allows for the introduction of a wide array of substituents on both the alcohol and nitro-bearing carbons, leading to a vast library of structurally diverse substituted nitro alcohols.[2][3]

The general workflow for the synthesis of substituted β-nitro alcohols via the Henry reaction can be visualized as follows:

Antimicrobial Activity

Substituted nitro alcohols have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The nitro group is considered a key pharmacophore, and its reduction within the microbial cell is believed to be a crucial step in its mechanism of action.[4]

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6–62.5 | [4] |

| Halogenated Nitro Derivatives | Candida sp. | 15.6–500 | [4] |

| 5-Nitrophenantroline | Mycobacterium tuberculosis | 0.78 (µM) | [4] |

| Nitrotriazole Derivative | Candida krusei | 1 (µM) | [4] |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | 11 (µM) | [5] |

| 3,4-dimethoxy-β-nitrostyrene derivatives | Candida albicans | 32-128 | [6] |

| 6-chloro-8-nitroflavone | E. faecalis, S. aureus, E. coli, C. albicans | - (Strong inhibition) | [7] |

| 5-nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus | 1 | [8] |

| 5-nitrofuran-isatin hybrid 5 | Methicillin-resistant Staphylococcus aureus | 8 | [8] |

Note: The activity of nitro compounds can be significantly influenced by the nature and position of substituents on the molecule. For instance, the presence of halogens and the position of the nitro group have been shown to be critical for antimicrobial efficacy.[4][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of substituted nitro alcohols using the broth microdilution method.

Objective: To determine the lowest concentration of a substituted nitro alcohol that inhibits the visible growth of a specific microorganism.

Materials:

-

Substituted nitro alcohol compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Solvent for dissolving compounds (e.g., DMSO)

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare a series of twofold dilutions of the substituted nitro alcohol compounds in the broth medium in the wells of a 96-well plate. The concentration range should be chosen based on preliminary screening.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well with a known antimicrobial agent, a negative control well with only broth and inoculum (to ensure microbial growth), and a sterility control well with only broth.

-

Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

-

Determination of MIC: After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxic Activity

In addition to their antimicrobial properties, substituted nitro alcohols have been investigated for their potential as anticancer agents. Their cytotoxic effects are often attributed to the induction of oxidative stress and DNA damage within cancer cells.

Quantitative Data on Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic potential of a compound. The following table summarizes some of the reported IC50 values for nitro-containing compounds, including some nitro alcohols and their derivatives.

| Compound/Derivative | Cell Line | IC50 | Reference |

| 5-nitrofuran-isatin hybrid 3 | Human colon cancer (HCT 116) | 1.62 µM | [8] |

| 5-nitrofuran-isatin hybrids 2, 5-7 | Human colon cancer (HCT 116) | 1.62-8.8 µM | [8] |

| Nitroaromatic Compound 14 | MDA-MB-231 (Breast Cancer) | 0.68 ± 0.04 µM | [10] |

| Nitroaromatic Compound 14 | K-562 (Leukemia) | 0.78 ± 0.03 µM | [10] |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | HCT116 (Colorectal Cancer) | 1.15 ± 0.15 µg/mL | [11] |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW480 (Colorectal Cancer) | 1.57 ± 0.06 µg/mL | [11] |

| 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene | SW620 (Colorectal Cancer) | 1.51 ± 0.02 µg/mL | [11] |

| 4-O-benzoyl-3-methoxy-β-nitrostyrene derivative 19 | Human cancer cell line | No significant cytotoxicity (up to 20 µM) | [12] |

| 4-O-benzoyl-3-methoxy-β-nitrostyrene derivative 24 | Human cancer cell line | No significant cytotoxicity (up to 20 µM) | [12] |

Note: The cytotoxic activity is highly dependent on the specific chemical structure of the nitro alcohol and the cancer cell line being tested. Structure-activity relationship (SAR) studies have indicated that the position of the nitro group and the nature of other substituents play a crucial role in determining the anticancer potency.[13]

Experimental Protocol: Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and, conversely, cytotoxicity.

Objective: To determine the concentration of a substituted nitro alcohol that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

-

Substituted nitro alcohol compounds

-

Cancer cell line

-

Complete cell culture medium

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted nitro alcohol compounds. Include a vehicle control (solvent only) and a positive control (known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of substituted nitro alcohols are believed to stem primarily from the reactivity of the nitro group. A common proposed mechanism involves the intracellular reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, as well as reactive oxygen species (ROS).[4] These reactive species can then interact with and damage critical cellular macromolecules, including DNA, leading to cell death.

While the direct modulation of specific signaling pathways by substituted nitro alcohols is an area of ongoing research, evidence suggests potential involvement of several key pathways based on the known effects of nitro compounds and oxidative stress:

-

Apoptosis Pathways: The induction of DNA damage and mitochondrial dysfunction by ROS can trigger the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases, leading to programmed cell death.[11]

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Oxidative stress is a known activator of various MAPK pathways, including JNK and p38, which can promote apoptosis.[14]

-

NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival. While its role in the context of substituted nitro alcohols is not well-defined, it is known to be modulated by oxidative stress and can influence the cellular response to damage.[15]

Further investigation is required to elucidate the precise signaling cascades that are directly targeted by substituted nitro alcohols and to understand how different substituents influence these interactions.

Conclusion and Future Directions

Substituted nitro alcohols represent a promising class of compounds with demonstrable antimicrobial and cytotoxic potential. The ease of their synthesis through the Henry reaction allows for the generation of diverse chemical libraries for biological screening. While the general mechanism of action is thought to involve the reductive activation of the nitro group and subsequent oxidative stress, the specific molecular targets and signaling pathways remain to be fully elucidated.

Future research in this area should focus on:

-

Systematic SAR studies: The synthesis and biological evaluation of a broad range of substituted nitro alcohols to establish clear structure-activity relationships.

-

Mechanism of action studies: In-depth investigations to identify the specific cellular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and toxicity studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and safety profiles.

A deeper understanding of the biological activity of substituted nitro alcohols will undoubtedly pave the way for the development of novel and effective therapeutic agents for a variety of diseases.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemisgroup.us [chemisgroup.us]

- 11. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MAP kinase signaling in diverse effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Impact of Acute or Chronic Alcohol Intake on the NF-κB Signaling Pathway in Alcohol-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-2-nitro-1-phenyl-1-propanol (CAS Number: 33687-74-0). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on qualitative solubility information, predicted solubility based on structural analysis, and detailed, adaptable experimental protocols for determining its solubility profile in a laboratory setting.

Introduction

This compound is a nitroalcohol derivative that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. Understanding its solubility in a range of organic solvents is crucial for its synthesis, purification, formulation, and various applications in research and drug development. This guide aims to provide a foundational understanding of its solubility and the methodologies to quantify it.

Predicted Solubility Profile

Based on the molecular structure of this compound, which contains a polar hydroxyl (-OH) group, a polar nitro (-NO2) group, a nonpolar phenyl group, and methyl groups, a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The presence of polar functional groups suggests solubility in polar organic solvents, while the phenyl and alkyl groups indicate potential solubility in less polar and nonpolar solvents.

A general expectation is that the compound is soluble in organic solvents.[1]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the solute can form hydrogen bonds with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | The polar nitro and hydroxyl groups can interact with the polar aprotic solvent through dipole-dipole interactions. |

| Ethers | Diethyl ether, THF | Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor for the solute's hydroxyl group. |

| Halogenated | Dichloromethane | Moderately Soluble | The compound's polarity allows for interaction with the moderately polar halogenated solvent. |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The phenyl group of the solute can interact with the aromatic solvent via π-stacking, but the polar groups may limit high solubility. |

| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble | The nonpolar alkyl and phenyl parts of the molecule will interact with the nonpolar solvent, but the polar groups will hinder solubility. |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols that can be adapted to quantitatively determine the solubility of this compound in various organic solvents.

This is a standard method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.

-

Once equilibrium is reached, allow the vial to stand undisturbed for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in terms of g/100 mL or other desired units.

This method is suitable if the compound has a chromophore that allows for UV-Vis spectroscopic analysis.

Materials:

-

Same as the Gravimetric Method, plus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a calibration curve by dissolving known concentrations of this compound in the solvent of interest and measuring their absorbance at the wavelength of maximum absorbance (λmax).

-

Follow steps 1-5 of the Gravimetric Method to prepare a saturated solution.

-

Dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

Caption: Structural influence on solubility.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol via Henry Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Henry reaction, or nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction is of significant interest in medicinal chemistry and drug development as the resulting β-nitro alcohols are valuable intermediates that can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[2]

This document provides detailed protocols and application notes for the synthesis of 2-Methyl-2-nitro-1-phenyl-1-propanol, a specific β-nitro alcohol, through the Henry reaction between benzaldehyde and 2-nitropropane. The reaction presents unique challenges due to the steric hindrance of the tertiary nitroalkane, which can affect reaction rates and yields. These notes offer insights into various catalytic systems and reaction conditions to optimize this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Benzaldehyde + 2-Nitropropane → this compound

The reaction creates two adjacent stereocenters, leading to the potential formation of diastereomeric products (syn and anti). The control of this diastereoselectivity is a key aspect of the synthesis.

Reaction Mechanism and Experimental Workflow

The Henry reaction proceeds via a base-catalyzed mechanism. The workflow involves the careful mixing of reactants and catalyst, followed by reaction monitoring, workup, and purification.

Caption: General mechanism of the base-catalyzed Henry reaction.

Caption: A typical experimental workflow for the Henry reaction.

Experimental Protocols

While the reaction between benzaldehyde and the sterically hindered 2-nitropropane can be challenging, often requiring specific catalysts or conditions, a general protocol using a heterogeneous base catalyst is provided below. One study noted that under their solvent-free conditions, the reaction between benzaldehyde and 2-nitropropane did not yield any product, highlighting the importance of optimizing reaction conditions.[3]

Protocol 1: Heterogeneous Catalysis using a Layered Double Hydroxide (LDH)

This protocol is adapted from procedures using solid base catalysts for the Henry reaction.[2][4] LDHs are effective as they are easily separable from the reaction mixture.

Materials:

-

Benzaldehyde (10 mmol, 1.02 mL)

-

2-Nitropropane (12 mmol, 1.07 mL)

-

Calcined Cu:Mg:Al (2:1:1) Layered Double Hydroxide (LDH) catalyst (0.5 g)

-

Ethanol (20 mL)

-

TLC plates (Silica gel 60 F254)

-

Ethyl acetate/Hexane mixture for TLC

-

Anhydrous Magnesium Sulfate

-

Round bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), 2-nitropropane (12 mmol), and ethanol (20 mL).

-

Add the calcined LDH catalyst (0.5 g) to the mixture.

-

Attach a reflux condenser and heat the mixture to 50°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour using an appropriate eluent (e.g., 20% ethyl acetate in hexane).

-

Upon completion (disappearance of the limiting reagent, benzaldehyde), cool the reaction mixture to room temperature.

-

Remove the catalyst by filtration, washing the solid with small portions of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Quantitative Data

Specific quantitative data for the reaction of benzaldehyde with 2-nitropropane is scarce in the literature. However, data from reactions with less hindered nitroalkanes like nitromethane and nitroethane can provide valuable insights for optimization.

Table 1: Henry Reaction of Benzaldehyde and Nitroethane under Various Conditions

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| PS-BEMP (5 mol%) | - | Solvent-free | 30 | 15 | 72 | 38:62 | [3] |

| Cu(I)-[H₄]salen | - | Toluene | -20 | 24 | High | Strongly syn-selective | [5] |

| Nd/Na/amide complex | - | THF | -40 | 72 | High | Strongly anti-selective | [5] |

Table 2: Henry Reaction of Benzaldehyde and Nitromethane with Solid Base Catalysts[2][4]

| Catalyst (0.5 g) | Method | Temp (°C) | Time | Yield (%) |

| Uncalcined HT-Solgel | Conventional | 60 | 300-480 min | ~63 |

| Uncalcined HT-Solgel | Microwave (350W) | 120 | 4-6.5 min | ~87 |

| Calcined Cu:Mg:Al (1:2:1) | Conventional | 50 | 180 min | 71 |

| Calcined Cu:Mg:Al (1:2:1) | Microwave (350W) | 120 | 3-4 min | 94 |

| Calcined Cu:Al (3:1) | Conventional | 50 | 120 min | 80 |

| Calcined Cu:Al (3:1) | Microwave (350W) | 120 | 1.5-2 min | 99 |

Product Characterization

The final product, this compound, should be characterized to confirm its structure and purity.

-

Appearance: Typically a colorless to pale yellow oil or a low-melting solid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the benzylic proton (CH-OH) around 5.0-5.5 ppm, multiplets for the aromatic protons in the range of 7.2-7.5 ppm, a broad singlet for the hydroxyl proton (which can be exchanged with D₂O), and two singlets for the two methyl groups (C(CH₃)₂). The exact chemical shifts of the methyl groups may differ slightly depending on the diastereomer.

-

¹³C NMR: Characteristic peaks would be observed for the benzylic carbon (C-OH), the quaternary carbon bearing the nitro group (C-NO₂), the aromatic carbons, and the two methyl carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the hydroxyl group (broad, ~3400 cm⁻¹), the aromatic C-H bonds (~3000-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (~1550 cm⁻¹ and ~1370 cm⁻¹, respectively).

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or related fragments, confirming the molecular weight of the product.

Conclusion

The synthesis of this compound via the Henry reaction is a feasible but potentially challenging transformation due to the steric hindrance of 2-nitropropane. The choice of catalyst and reaction conditions, such as temperature and solvent, is critical to achieving good yields. Heterogeneous catalysts offer the advantage of easy separation, while microwave-assisted synthesis can significantly reduce reaction times.[2] For applications requiring stereochemical control, the use of chiral catalysts is necessary to influence the diastereoselectivity of the reaction.[5] The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize this important synthetic route.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

Catalytic Asymmetric Synthesis of Nitro Alcohols: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The catalytic asymmetric synthesis of β-nitro alcohols via the Henry (nitroaldol) reaction stands as a cornerstone of modern organic chemistry, providing access to valuable chiral building blocks for the pharmaceutical and fine chemical industries. These products are versatile intermediates, readily transformed into other key functional groups such as β-amino alcohols and α-hydroxy carboxylic acids. This document provides detailed application notes and experimental protocols for several effective catalytic systems.

Introduction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1] The development of asymmetric versions of this reaction has been a significant area of research, leading to a variety of highly efficient catalytic systems.[2] These systems typically employ a chiral catalyst to control the stereochemical outcome of the reaction, yielding β-nitro alcohols with high enantiomeric and diastereomeric purity.

Catalytic systems for the asymmetric Henry reaction can be broadly categorized into two main classes: metal-based catalysts and organocatalysts.[3] Metal-based catalysts often involve a chiral ligand coordinating to a metal center, such as copper, zinc, or lanthanides, which then activates the substrates and orchestrates the stereoselective bond formation.[4][5] Organocatalysts, on the other hand, are metal-free small molecules, such as cinchona alkaloids or bifunctional thioureas, that promote the reaction through non-covalent interactions.[6]

This document outlines protocols for several prominent catalytic systems, accompanied by data on their performance and visual representations of the experimental workflows.

Data Presentation: Performance of Various Catalytic Systems

The following tables summarize the performance of different catalytic systems in the asymmetric Henry reaction, providing a comparative overview of their efficacy in terms of yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Table 1: Copper-Catalyzed Asymmetric Henry Reaction

| Catalyst/Ligand | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| Cu(OAc)₂ / Chiral Diamine | Benzaldehyde | Nitromethane | EtOH | rt | 24 | >99 | 94.6 | - | [7] |

| Cu(OTf)₂ / Bis(oxazoline) | Ethyl 2-oxo-2-phenylacetate | Nitromethane | THF | -20 | 24 | 95 | 82 (S) | - | [5] |

| CuI / H₂L | 4-Nitrobenzaldehyde | Nitromethane | THF | 0 | 12 | 99 | 90-92 | - | [8] |

| Cu(OAc)₂ / Bis(β-amino alcohol) | 4-Chlorobenzaldehyde | Nitromethane | EtOH | rt | 24 | 99 | 94.6 | - | [7] |

| Cu(II) / Chiral Tridentate Ligand | Various Aromatic | Nitromethane | Various | rt | 16 | up to 94 | up to 94 | - | [9] |

Table 2: Zinc-Catalyzed Asymmetric Henry Reaction

| Catalyst/Ligand | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| Et₂Zn / Bis(oxazoline) | Ethyl 2-oxo-2-phenylacetate | Nitromethane | THF | -20 | 24 | 92 | 85 (R) | - | [5] |

| Zn(OTf)₂ / N-methylephedrine | Benzaldehyde | Nitromethane | CH₂Cl₂ | rt | 48 | 85 | 92 | - | [4][10] |

Table 3: Lanthanide-Catalyzed Asymmetric Henry Reaction

| Catalyst/Ligand | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| La/Li Polymetallic Complex | Aliphatic Aldehydes | Nitroalkanes | THF | -50 to -30 | ~120 | High | High | High (syn) | [11] |

| Nd/Na/Amide Complex | Benzaldehydes | Nitroethane | THF | -40 | 43-115 | High | Moderate | Good (anti) | [12] |

Table 4: Organocatalyzed Asymmetric Henry Reaction

| Catalyst | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| Cinchona Alkaloid | α-Ketoesters | Nitromethane | Toluene | -78 | 48 | 95 | 94 | - | [6] |

| Guanidine-Thiourea | α-Ketoesters | Nitromethane | Toluene | -20 | 72 | 98 | 99 | - | [6] |

| Quinine Derivatives | Aromatic Aldehydes | Nitromethane | Toluene | -50 | 72 | 90 | 90 | - | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the tables above. These protocols are intended to serve as a guide for researchers. Optimization may be required for different substrates.

Protocol 1: Copper-Catalyzed Asymmetric Henry Reaction using a Chiral Bis(β-Amino Alcohol) Ligand[7]

This protocol describes the in situ generation of a chiral copper catalyst for the asymmetric addition of nitromethane to aromatic aldehydes.

Materials:

-

Chiral thiophene-2,5-bis(β-amino alcohol) ligand (e.g., L4 as described in the reference)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Substituted aromatic aldehyde

-

Nitromethane

-

Ethanol (EtOH)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the chiral bis(β-amino alcohol) ligand (0.03 mmol, 20 mol%).

-

Add Cu(OAc)₂·H₂O (0.03 mmol, 20 mol%) to the flask.

-

Add ethanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for the formation of the catalyst complex.

-

To this solution, add the aromatic aldehyde (0.15 mmol, 1.0 equiv).

-

Finally, add nitromethane (0.75 mmol, 5.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-nitro alcohol.

-

Determine the yield and analyze the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Zinc-Catalyzed Asymmetric Henry Reaction with a Bis(oxazoline) Ligand[5]

This protocol details the use of a diethylzinc-bis(oxazoline) complex for the enantioselective Henry reaction of α-keto esters.

Materials:

-

C₂-symmetric tridentate bis(oxazoline) ligand

-

Diethylzinc (Et₂Zn) solution in hexanes

-

α-keto ester (e.g., ethyl 2-oxo-2-phenylacetate)

-

Nitromethane

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the bis(oxazoline) ligand (0.022 mmol, 1.1 equiv relative to Et₂Zn) in anhydrous THF (1.0 mL).

-

Cool the solution to 0 °C.

-

Slowly add diethylzinc (1.0 M in hexanes, 0.02 mmol, 10 mol%) to the ligand solution.

-

Stir the mixture at 0 °C for 30 minutes to preform the catalyst complex.

-

Cool the reaction mixture to -20 °C.

-

Add the α-keto ester (0.2 mmol, 1.0 equiv) to the catalyst solution.

-

Add nitromethane (1.0 mmol, 5.0 equiv) dropwise.

-

Stir the reaction at -20 °C for 24 hours.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl (2 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate) to yield the chiral β-nitro alcohol.

-

Determine the yield and measure the enantiomeric excess using chiral HPLC.

Protocol 3: Organocatalyzed Asymmetric Henry Reaction using a Cinchona Alkaloid Derivative[6]

This protocol describes an organocatalytic approach to the enantioselective addition of nitromethane to α-ketoesters.

Materials:

-

C6′-OH cinchona alkaloid catalyst (e.g., a quinine or quinidine derivative)

-

α-ketoester

-

Nitromethane

-

Toluene, anhydrous

-

Standard laboratory glassware and stirring equipment under an inert atmosphere

Procedure:

-

To a flame-dried reaction tube under an argon atmosphere, add the cinchona alkaloid catalyst (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (0.5 mL).

-

Cool the mixture to -78 °C (dry ice/acetone bath).

-

Add the α-ketoester (0.2 mmol, 1.0 equiv).

-

Add nitromethane (0.4 mmol, 2.0 equiv).

-

Stir the reaction mixture vigorously at -78 °C for 48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, directly load the reaction mixture onto a silica gel column for purification.

-

Elute with an appropriate solvent mixture (e.g., hexane/ethyl acetate) to isolate the product.

-

Determine the yield and analyze the enantiomeric excess by chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the general workflow and key relationships in the catalytic asymmetric synthesis of nitro alcohols.

Caption: General workflow for catalytic asymmetric Henry reaction.

References

- 1. Henry Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]

The Untapped Potential of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Theoretical Exploration as a Chiral Auxiliary

For Immediate Release

[City, State] – While the field of asymmetric synthesis has a rich arsenal of chiral auxiliaries, the potential of 2-Methyl-2-nitro-1-phenyl-1-propanol in this capacity remains an uncharted territory. A thorough review of scientific literature reveals a notable absence of studies employing this specific compound as a chiral auxiliary for stereoselective transformations. However, its structural features—a chiral alcohol bearing a phenyl group and a nitro-substituted quaternary carbon—present an intriguing scaffold for inducing facial selectivity in prochiral substrates. This document outlines a theoretical framework for its application in key synthetic methodologies, drawing parallels with well-established chiral auxiliaries. The protocols and data presented herein are based on analogous systems and are intended to serve as a foundational guide for future research into the capabilities of this promising, yet unexplored, chiral director.

Theoretical Applications in Asymmetric Synthesis

Drawing inspiration from the vast body of work on chiral auxiliaries, we can hypothesize the utility of this compound in two of the most powerful C-C bond-forming reactions: diastereoselective enolate alkylation for the synthesis of α-substituted carboxylic acids and diastereoselective aldol reactions for the preparation of β-hydroxy carboxylic acids.

The core principle of a chiral auxiliary is its temporary incorporation into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered.

Diastereoselective Enolate Alkylation

The synthesis of enantiomerically enriched α-substituted carboxylic acids is a cornerstone of pharmaceutical and natural product synthesis. A common strategy involves the use of a chiral auxiliary to control the approach of an electrophile to a prochiral enolate.

Proposed Workflow:

A hypothetical workflow for the use of this compound as a chiral auxiliary in enolate alkylation is depicted below.

Caption: Proposed workflow for diastereoselective alkylation.

The bulky phenyl and 2-methyl-2-nitropropyl groups of the auxiliary would be expected to shield one face of the corresponding enolate, directing the incoming electrophile to the opposite face, thus leading to a high diastereomeric ratio.

Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in polyketide natural products. Chiral auxiliaries are frequently employed to control the absolute and relative stereochemistry of the two newly formed stereocenters.

Proposed Signaling Pathway for Stereocontrol:

The stereochemical outcome of an aldol reaction using a chiral auxiliary is dictated by the formation of a rigid, chelated transition state. The chiral auxiliary forces a specific conformation of the enolate and controls the facial approach of the aldehyde.

Caption: Stereocontrol in a chiral auxiliary-mediated aldol reaction.

Experimental Protocols Based on Established Auxiliaries

In the absence of specific data for this compound, the following detailed protocols for well-validated chiral auxiliaries, such as Evans oxazolidinones, are provided. These methods are robust and have been widely applied in the synthesis of complex molecules.[1][2]

Protocol 1: Diastereoselective Alkylation for the Synthesis of an α-Substituted Carboxylic Acid

This protocol details the synthesis of an enantiomerically enriched α-substituted carboxylic acid using an Evans-type oxazolidinone auxiliary.

Materials:

-

(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

n-Butyllithium (n-BuLi)

-

Diisopropylamine

-

Benzyl bromide

-

Lithium hydroxide (LiOH)

-

Hydrogen peroxide (H₂O₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Acylation of the Chiral Auxiliary:

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.

-

After stirring for 15 minutes, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to afford the N-propionyl imide.

-

-

Enolate Formation and Alkylation:

-

To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C, add n-BuLi (1.1 eq) dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Add a solution of the N-propionyl imide (1.0 eq) in THF to the LDA solution at -78 °C and stir for 30 minutes.

-

Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

-

Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis.

-

-

Cleavage of the Chiral Auxiliary:

-

Dissolve the alkylated product in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous H₂O₂ (4.0 eq) followed by LiOH (2.0 eq).

-

Stir vigorously at room temperature for 2 hours.

-

Quench with saturated aqueous Na₂SO₃.

-

Adjust the pH to ~10 with saturated aqueous NaHCO₃ and extract with diethyl ether to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH ~2 with 1M HCl and extract with ethyl acetate.

-

Dry the organic layer over MgSO₄, filter, and concentrate to yield the enantiomerically enriched α-substituted carboxylic acid.

-

Protocol 2: Diastereoselective Aldol Reaction for the Synthesis of a β-Hydroxy Carboxylic Acid

This protocol describes the synthesis of a syn-aldol product using an Evans oxazolidinone auxiliary.

Materials:

-

N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Dibutylboron triflate (Bu₂BOTf)

-

Triethylamine (Et₃N)

-

Isobutyraldehyde

-

Methanol

-

Anhydrous dichloromethane (DCM)

-

pH 7 buffer

Procedure:

-

Enolate Formation:

-

To a solution of the N-propionyl imide (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add Bu₂BOTf (1.1 eq) dropwise.

-

Add Et₃N (1.2 eq) dropwise, and stir the resulting solution at -78 °C for 30 minutes.

-

-

Aldol Addition:

-

Add isobutyraldehyde (1.5 eq) dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

-

-

Work-up and Purification:

-

Quench the reaction by adding pH 7 buffer, followed by methanol.

-

Concentrate the mixture under reduced pressure and partition between diethyl ether and water.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-